molecular formula C26H26N2O2 B6055417 2-hydroxy-2,2-diphenyl-N'-(4-phenylcyclohexylidene)acetohydrazide

2-hydroxy-2,2-diphenyl-N'-(4-phenylcyclohexylidene)acetohydrazide

Cat. No. B6055417
M. Wt: 398.5 g/mol
InChI Key: RMLBARFDAHMSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-2,2-diphenyl-N'-(4-phenylcyclohexylidene)acetohydrazide, commonly known as HDPH, is a synthetic compound with potential applications in scientific research. HDPH is a hydrazone derivative and has been found to exhibit various biochemical and physiological effects. The compound's unique structure and properties make it an attractive candidate for studying various biological processes, including enzyme inhibition, protein-protein interactions, and drug discovery.

Mechanism of Action

The mechanism of action of HDPH is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular signaling pathways. HDPH has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The inhibition of these enzymes is essential in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
HDPH has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The inhibition of these enzymes is essential in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
HDPH has also been found to exhibit anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of HDPH in inducing apoptosis is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

HDPH has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. HDPH has also been found to exhibit potent enzyme inhibition and anticancer properties, making it an attractive candidate for various scientific research applications.
However, HDPH also has several limitations for lab experiments. The compound's mechanism of action is not fully understood, and further research is needed to elucidate its effects fully. Additionally, HDPH has not been extensively studied in vivo, and its effects on living organisms are not well understood.

Future Directions

There are several future directions for the research on HDPH. Further studies are needed to elucidate the compound's mechanism of action fully. Additionally, more research is needed to determine the compound's effects on living organisms and its potential as a therapeutic agent. The synthesis of analogs of HDPH may also be explored to improve the compound's efficacy and potency.
Conclusion
In conclusion, HDPH is a synthetic compound with potential applications in scientific research. The compound has been found to exhibit various biochemical and physiological effects, including enzyme inhibition and anticancer properties. HDPH has several advantages for lab experiments, including ease of synthesis and potent enzyme inhibition. However, the compound's mechanism of action is not fully understood, and further research is needed to elucidate its effects fully. Future research directions may include the synthesis of analogs of HDPH and further studies on the compound's effects on living organisms.

Synthesis Methods

The synthesis of HDPH involves the reaction of 4-phenylcyclohexanone with hydrazine hydrate in the presence of acetic acid to form 4-phenylcyclohexylidenehydrazine. The resulting compound is then reacted with 2,2-diphenylacetic acid to form HDPH. The synthesis of HDPH is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

HDPH has potential applications in scientific research, particularly in the areas of enzyme inhibition and drug discovery. HDPH has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The inhibition of these enzymes is essential in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
HDPH has also been found to exhibit anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. The mechanism of action of HDPH in inducing apoptosis is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular signaling pathways.

properties

IUPAC Name

2-hydroxy-2,2-diphenyl-N-[(4-phenylcyclohexylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O2/c29-25(26(30,22-12-6-2-7-13-22)23-14-8-3-9-15-23)28-27-24-18-16-21(17-19-24)20-10-4-1-5-11-20/h1-15,21,30H,16-19H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLBARFDAHMSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCC1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2,2-diphenyl-N-[(4-phenylcyclohexylidene)amino]acetamide

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